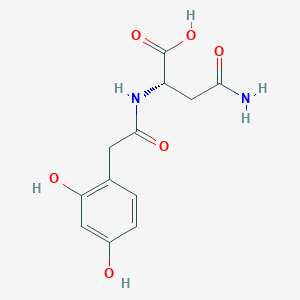

2,4-Dihydroxyphenylacetylasparagine

Descripción general

Descripción

2,4-Dihydroxyphenylacetylasparagine (CAS: 111872-98-1) is a naturally occurring compound found in spider toxins, characterized by the molecular formula C₁₂H₁₄N₂O₆ and a molecular weight of 282.249 g/mol . Structurally, it consists of a 2,4-dihydroxyphenyl group linked to an asparagine moiety via an acetyl bridge. This compound exhibits potent neuroactive properties, specifically as a glutamate receptor antagonist, inhibiting glutamate binding to rat brain synaptic membranes with high selectivity . Research by Pan-Hou et al. (1987) demonstrated its role in modulating synaptic transmission, making it a critical tool for studying excitatory neurotransmission and neurodegenerative disorders .

Actividad Biológica

2,4-Dihydroxyphenylacetylasparagine (2,4-DHPA-ASN) is a compound derived from spider toxins, particularly noted for its role as a glutamate antagonist. Its chemical structure allows it to interact with various biological pathways, making it a subject of interest in pharmacological research. This article explores the biological activity of 2,4-DHPA-ASN, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

2,4-DHPA-ASN is characterized by its unique structure which includes a dihydroxyphenyl group attached to an acetylated asparagine moiety. The compound's molecular formula is C₁₃H₁₅N₃O₄, and it has a molecular weight of approximately 273.28 g/mol.

The primary biological activity of 2,4-DHPA-ASN is its ability to inhibit glutamate binding to its receptors. This inhibition is crucial as excessive glutamate activity is associated with various neurological disorders. Research indicates that 2,4-DHPA-ASN exhibits a selective antagonistic effect on glutamate receptors, particularly in the context of synaptic transmission in the brain.

Table 1: Comparative Biological Activities of Related Compounds

| Compound Name | Mechanism of Action | Potency Level |

|---|---|---|

| This compound | Inhibits glutamate binding | Moderate |

| Joro Spider Toxin (JSTX) | Blocks Na+-dependent glutamate uptake | High |

| Caffeic Acid | Antioxidant activity; modulates inflammatory responses | Variable |

Inhibition of Glutamate Binding

A study demonstrated that 2,4-DHPA-ASN inhibits L-[3H]glutamic acid binding to rat synaptic membranes. This inhibition occurs in a dose-dependent manner but shows lower potency compared to JSTX. The compound's mechanism involves interference with Na+-independent pathways of glutamate binding, which may contribute to its neuroprotective effects in conditions such as neurodegeneration and excitotoxicity .

Potential Therapeutic Applications

Due to its properties as a glutamate antagonist, 2,4-DHPA-ASN has been suggested as a potential therapeutic agent for conditions characterized by excitotoxicity, including:

- Neurodegenerative Diseases : By modulating glutamate levels, it may protect against neuronal damage.

- Inflammatory Disorders : Its role in reducing pro-inflammatory cytokines indicates potential use in inflammatory bowel diseases and other inflammatory conditions .

Case Studies

Several studies have explored the effects of 2,4-DHPA-ASN in various preclinical models:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Inhibition of Enzymatic Activity

Recent studies have highlighted the role of 2,4-Dihydroxyphenylacetylasparagine as a potent inhibitor of enteropeptidase, an enzyme involved in protein digestion. The compound's structural modifications have been shown to enhance its inhibitory activity significantly. For instance, modifications that incorporate additional carboxyl groups have resulted in increased binding affinity to enteropeptidase, leading to improved pharmacological effects in preclinical models of obesity .

Table 1: Inhibitory Activity of Modified Compounds

| Compound | IC50 (µM) | Modification Description |

|---|---|---|

| 2a | 5.0 | Addition of carboxyl group |

| 2b | 6.5 | Asparagine derivative |

| 2c | 4.0 | Glutamic acid addition |

This table illustrates the varying degrees of inhibitory activity among different derivatives of the compound, emphasizing the significance of structural modifications in enhancing therapeutic potential.

Metabolomics and Cancer Research

Role in Gastric Cancer Studies

Metabolomics has emerged as a critical tool in understanding cancer metabolism, particularly gastric cancer. Compounds like this compound are being investigated for their potential as biomarkers or therapeutic agents due to their involvement in metabolic pathways associated with cancer progression. Research indicates that alterations in amino acid metabolism can serve as diagnostic markers for gastric malignancies .

Case Study: Serum Metabolite Profiling

A study involving serum metabolite profiling identified significant changes in levels of aromatic amino acids, including those related to this compound, which were correlated with gastric cancer stages. The sensitivity and specificity of these metabolites as biomarkers were evaluated using receiver operating characteristic (ROC) curves .

Diagnostic Applications

Use in Newborn Screening

The compound's derivatives have found applications in newborn screening programs for metabolic disorders. Specifically, acylglycines such as those derived from this compound are utilized for detecting conditions like carnitine-acylcarnitine translocase deficiency (CACTD). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques enable the sensitive detection of these metabolites in dried blood spots .

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which 2,4-Dihydroxyphenylacetylasparagine inhibits glutamate binding in synaptic membranes?

- Methodological Answer : Experimental studies using rat brain synaptic membranes have demonstrated competitive inhibition of glutamate binding via radioligand displacement assays. The compound structurally mimics glutamate, blocking its interaction with ionotropic receptors (e.g., NMDA or AMPA subtypes). Key steps include:

- Preparing synaptic membranes via differential centrifugation.

- Using H-glutamate in saturation binding assays with varying concentrations of this compound.

- Analyzing data with Scatchard plots to determine values .

Q. How can researchers verify the purity of synthesized this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 280 nm is standard for purity assessment. Complementary techniques include:

- Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (e.g., H and C spectra).

- Mass spectrometry (MS) to validate molecular weight (, MW 282.25) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Use nitrile gloves (tested for chemical resistance) and lab coats to prevent dermal exposure.

- Employ fume hoods for weighing or solubilizing the compound.

- In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the interaction between this compound and glutamate receptors?

- Methodological Answer : Density functional theory (DFT) or molecular docking simulations (e.g., AutoDock Vina) can model ligand-receptor interactions. Steps include:

- Optimizing the compound’s 3D structure using M06-2X/6-311+G(d,p) theory.

- Docking into glutamate receptor crystal structures (e.g., PDB: 1PB7) to identify binding pockets.

- Validating predictions with mutagenesis studies targeting predicted interaction residues .

Q. What experimental designs resolve contradictions in reported inhibitory potency across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or receptor subunit composition. To address this:

- Standardize buffer systems (e.g., Tris-HCl vs. HEPES) and temperature (25°C vs. 37°C).

- Use cell lines expressing homogeneous receptor subtypes (e.g., HEK293 cells transfected with GluN2A-NMDA receptors).

- Perform meta-analysis of historical data to identify confounding variables .

Q. How do in vitro and in vivo models differ in evaluating the neuropharmacological effects of this compound?

- Methodological Answer :

- In vitro : Primary neuronal cultures or brain slices allow precise measurement of receptor affinity () and synaptic plasticity (e.g., LTP/LTD).

- In vivo : Rodent models (e.g., intracerebroventricular infusion) assess behavioral outcomes (e.g., seizure threshold, motor coordination).

- Cross-validate findings using microdialysis to measure extracellular glutamate levels .

Q. What techniques quantify this compound in biological matrices during pharmacokinetic studies?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic labeling (e.g., N-asparagine analogs) ensures sensitivity. Key parameters:

- Extraction: Solid-phase extraction (SPE) using C18 columns.

- Detection: Multiple reaction monitoring (MRM) for transitions like m/z 283 → 154 (collision energy 20 eV).

- Calibration curves in plasma/brain homogenates (LOQ: 1 ng/mL) .

Q. Data Analysis and Interpretation

Q. How should researchers address variability in glutamate binding assay results caused by endogenous compounds?

- Methodological Answer : Pre-treat synaptic membranes with 0.1% Triton X-100 to remove endogenous glutamate. Include controls:

- Blank samples (no radioligand) to quantify non-specific binding.

- Saturation curves with/without this compound to calculate and shifts .

Q. What statistical approaches are robust for analyzing dose-response relationships in toxin studies?

- Methodological Answer : Nonlinear regression (e.g., GraphPad Prism) using the Hill equation:

- Report , Hill coefficient (), and 95% confidence intervals.

- Use ANOVA with post-hoc Tukey tests for multi-group comparisons .

Q. Ethical and Reporting Considerations

Q. How can researchers ensure compliance with ethical guidelines when using animal models to study neurotoxins?

Comparación Con Compuestos Similares

To contextualize the unique properties of 2,4-dihydroxyphenylacetylasparagine, we compare it with structurally or functionally related compounds, including caffeic acid, triclosan, 2,4-dinitrophenol (2,4-DNP), and SPI008.

Structural and Functional Comparison

Key Research Findings

Neuroactive Specificity : Unlike caffeic acid or triclosan, this compound uniquely targets glutamate receptors, inhibiting synaptic binding with an IC₅₀ of ~50 μM in rat brain membranes . This specificity is absent in other dihydroxyphenyl derivatives.

Structural Determinants: The asparagine moiety in this compound enhances its receptor affinity compared to simpler phenolic acids like caffeic acid .

Applications :

- Neuroscience : Critical for studying glutamate-mediated pathologies (e.g., epilepsy, stroke) .

- Antimicrobials : Triclosan and TCSA (3,3',4',5-tetrachlorosalicylanilide) are bacteriostatic but lack neuroactivity .

- Antioxidants : Caffeic acid’s radical-scavenging activity contrasts with the neuroinhibitory role of this compound .

Propiedades

IUPAC Name |

(2S)-4-amino-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O6/c13-10(17)5-8(12(19)20)14-11(18)3-6-1-2-7(15)4-9(6)16/h1-2,4,8,15-16H,3,5H2,(H2,13,17)(H,14,18)(H,19,20)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWUFTPIDMLSXES-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)CC(=O)NC(CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1O)O)CC(=O)N[C@@H](CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70920589 | |

| Record name | N-[2-(2,4-Dihydroxyphenyl)-1-hydroxyethylidene]-4-iminohomoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70920589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111872-98-1 | |

| Record name | 2,4-Dihydroxyphenylacetylasparagine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111872981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-(2,4-Dihydroxyphenyl)-1-hydroxyethylidene]-4-iminohomoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70920589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.